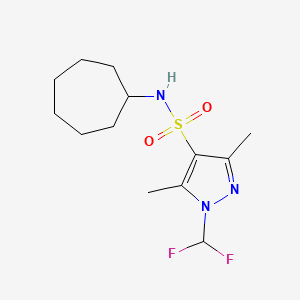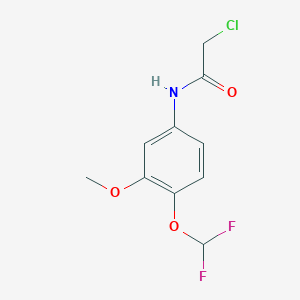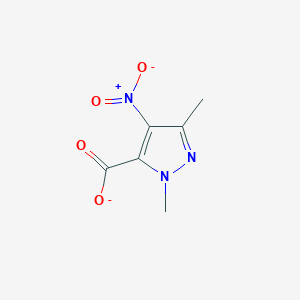![molecular formula C22H24N2O4S B10921527 {5-[(4-Methoxyphenoxy)methyl]furan-2-yl}[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10921527.png)
{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound {5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE is a complex organic molecule that features a combination of furan, piperazine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the methoxyphenoxy group: This step involves the reaction of the furan derivative with 4-methoxyphenol in the presence of a suitable catalyst.
Introduction of the piperazine ring: This can be done by reacting the intermediate with piperazine under controlled conditions.
Incorporation of the thiophene moiety: The final step involves the reaction of the intermediate with a thiophene derivative, often under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE: can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce various alcohols or amines.
Scientific Research Applications
{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and potential as a drug candidate.
Mechanism of Action
The mechanism of action of {5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE: can be compared with similar compounds such as:
- {5-[(2-Methoxyphenoxy)methyl]-2-furyl}{4-[4-(trifluoromethyl)phenyl]-1-piperazinyl}methanone
- {5-[(2-Chloro-4-methoxyphenoxy)methyl]-1,2-oxazol-3-yl}[4-(cyclopropylmethyl)-1-piperazino]methanone
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. The unique combination of furan, piperazine, and thiophene moieties in {5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE distinguishes it from other related compounds.
Properties
Molecular Formula |
C22H24N2O4S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H24N2O4S/c1-26-17-4-6-18(7-5-17)27-16-19-8-9-21(28-19)22(25)24-12-10-23(11-13-24)15-20-3-2-14-29-20/h2-9,14H,10-13,15-16H2,1H3 |
InChI Key |
RDRJESCACRTVJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3CCN(CC3)CC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-butoxyphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10921457.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921459.png)

![2-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10921477.png)


![1-benzyl-6-cyclopropyl-N-(2,6-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921506.png)
![2-[(4-Biphenylyloxy)methyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10921507.png)
![6-(4-methoxyphenyl)-3-methyl-N-[2-(pyrrolidin-1-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921508.png)
![2-{4-[(4-chloro-3-methylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10921514.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(methylsulfonyl)piperidin-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10921538.png)
